2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide
CAS No.: 894560-52-2
Cat. No.: VC5854640
Molecular Formula: C27H25N3O4S
Molecular Weight: 487.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894560-52-2 |
|---|---|
| Molecular Formula | C27H25N3O4S |
| Molecular Weight | 487.57 |
| IUPAC Name | 2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C27H25N3O4S/c1-34-21-13-11-20(12-14-21)30-25(32)18-35-27(30)22-9-5-6-10-23(22)29(26(27)33)17-24(31)28-16-15-19-7-3-2-4-8-19/h2-14H,15-18H2,1H3,(H,28,31) |
| Standard InChI Key | LJIRFWYUSZDWQB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide, reflects its intricate spirocyclic system. The spiro junction at the indoline-thiazolidin interface creates a rigid three-dimensional framework, while the 4-methoxyphenyl and phenethylacetamide substituents introduce steric and electronic complexity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 894560-52-2 |
| Molecular Formula | C<sub>27</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>S |
| Molecular Weight | 487.57 g/mol |
| SMILES | COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5 |
| InChIKey | LJIRFWYUSZDWQB-UHFFFAOYSA-N |
The SMILES string highlights the spiro connectivity between the indoline (C4=CC=CC=C4N) and thiazolidinone (CSC23) moieties, with the 4-methoxyphenyl group (COC1=CC=C(C=C1)) and phenethylacetamide chain (CC(=O)NCCC5=CC=CC=C5) extending from the core.
Synthesis and Manufacturing
Core Formation Strategies
Synthetic routes to spiro[indoline-3,2'-thiazolidin] derivatives typically involve cyclocondensation reactions. For this compound, a plausible pathway begins with the formation of the indoline ring via acid-catalyzed cyclization of an aniline precursor, followed by thiazolidinone ring closure using thiourea derivatives. The spiro center is established through a nucleophilic attack at the indoline’s C3 position by a sulfur-containing reagent, such as mercaptoacetic acid, under dehydrating conditions.
Functionalization Steps
Subsequent modifications attach the 4-methoxyphenyl group via Ullmann coupling or Buchwald-Hartwig amination, ensuring regioselective aryl substitution. The phenethylacetamide side chain is introduced through a two-step sequence: (1) alkylation of the spiro nitrogen with chloroacetyl chloride and (2) amide coupling with phenethylamine using carbodiimide activators like EDC/HOBt.
Optimization Challenges
Key challenges include minimizing racemization at the spiro center and suppressing side reactions during thiazolidinone oxidation. Purification often employs gradient elution chromatography, with yields reported in the 15–30% range for analogous compounds.
Analytical Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
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<sup>1</sup>H NMR spectra reveal distinct signals for the methoxy group (δ 3.8–3.9 ppm, singlet), spiro-protons (δ 4.1–4.3 ppm, multiplet), and aromatic protons from the indoline (δ 6.6–7.2 ppm).
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<sup>13</sup>C NMR confirms carbonyl resonances for the thiazolidinone (δ 170–175 ppm) and acetamide (δ 165–168 ppm) groups.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 12.3 minutes, indicating ≥95% purity.
Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 487.1702 (calculated for C<sub>27</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>S: 487.1698), confirming the molecular formula.
Stability and Solubility Profile
While solubility data remain unpublished, analogous spirothiazolidinones exhibit limited aqueous solubility (≤0.1 mg/mL) but improved solubility in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies under accelerated conditions (40°C/75% RH) suggest decomposition <5% over 30 days, with the thiazolidinone ring being susceptible to hydrolytic cleavage at extreme pH.
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